molecular formula C20H16 B135443 Chrysene, 1,6-dimethyl- CAS No. 117022-39-6

Chrysene, 1,6-dimethyl-

Cat. No. B135443
M. Wt: 256.3 g/mol
InChI Key: AZEOIWPUGZKNOI-UHFFFAOYSA-N
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Description

Chrysene, 1,6-dimethyl- is a derivative of Chrysene, a polycyclic aromatic hydrocarbon (PAH) known for its unique structure and properties . It comprises four fused benzene rings in a unique ‘bow-tie’ shape . This unique configuration leads to the molecule having 10 pi electrons and thus, is aromatic in nature .


Molecular Structure Analysis

The chemical formula of Chrysene is C18H12 . The molecule is planar, comprising four fused benzene rings in a unique ‘bow-tie’ shape, with two benzene rings aligned orthogonally to the other two .


Physical And Chemical Properties Analysis

Chrysene is a crystalline, white substance at room temperature . It is poorly soluble in water but readily dissolves in nonpolar solvents such as toluene and benzene due to its highly non-polar nature . The melting point of chrysene is approximately 255°C, attributed to the strong intermolecular forces among its molecules . It has a high boiling point, around 448°C, due to the presence of the extensive π electron cloud that enables strong van der Waals forces .

Safety And Hazards

Chrysene is not a benign substance and poses several risks. It is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is “possibly carcinogenic to humans” . This potential health risk is mostly associated with chronic exposure and accumulation within the body over time . Therefore, appropriate precautions and protective measures should be taken when handling chrysene .

Future Directions

Future research directions could include further exploration of the degradation of Chrysene by bacterial consortiums . This could potentially lead to the development of new methods for the remediation of PAH contaminated sites . Additionally, more research could be conducted to better understand the synthesis, properties, and potential applications of Chrysene and its derivatives .

properties

IUPAC Name

1,6-dimethylchrysene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16/c1-13-6-5-9-18-16(13)10-11-19-17-8-4-3-7-15(17)14(2)12-20(18)19/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEOIWPUGZKNOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC3=C(C2=CC=C1)C=C(C4=CC=CC=C34)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20151684
Record name Chrysene, 1,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20151684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chrysene, 1,6-dimethyl-

CAS RN

117022-39-6
Record name Chrysene, 1,6-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117022396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chrysene, 1,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20151684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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